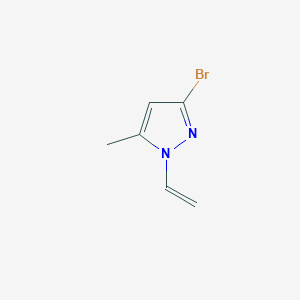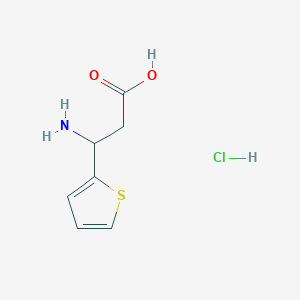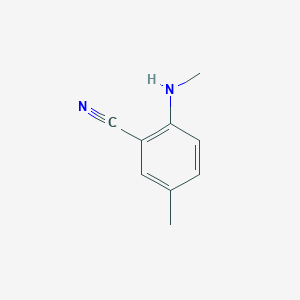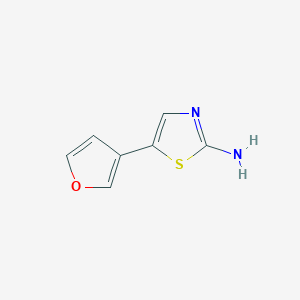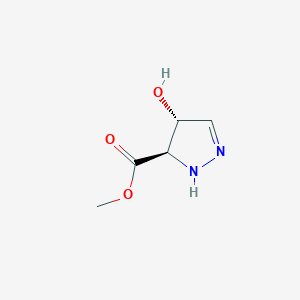
(4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. The presence of hydroxyl and carboxylate functional groups makes it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the cyclization of azachalcones derived from 3-acetyl-5-nitropyridines . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and reagents, can be applied to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of halogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
(4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate: Unique due to its specific stereochemistry and functional groups.
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, possessing similar biological properties.
Imidazoles: Heterocyclic compounds with similar structural motifs but different functional groups and reactivity.
Uniqueness
This compound stands out due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its combination of hydroxyl and carboxylate groups also provides unique reactivity compared to other similar compounds.
Propiedades
Número CAS |
323196-50-5 |
|---|---|
Fórmula molecular |
C5H8N2O3 |
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
methyl (4S,5R)-4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C5H8N2O3/c1-10-5(9)4-3(8)2-6-7-4/h2-4,7-8H,1H3/t3-,4-/m1/s1 |
Clave InChI |
GPPSZDAVWBCHHZ-QWWZWVQMSA-N |
SMILES isomérico |
COC(=O)[C@H]1[C@@H](C=NN1)O |
SMILES canónico |
COC(=O)C1C(C=NN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-pyrrolo[3,2-b]pyridine-2-acetic acid](/img/structure/B12870763.png)

![5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12870773.png)


![(3AS,6aR)-methyl 1-methylhexahydro-1H-cyclopenta[c]isoxazole-6a-carboxylate](/img/structure/B12870798.png)




